molecular formula C16H12N2O B12553711 6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 142877-62-1

6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one

Katalognummer: B12553711
CAS-Nummer: 142877-62-1
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: MDSRKVSWDKORAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a bipyridine moiety linked to a cyclohexadienone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of bipyridine derivatives with cyclohexadienone precursors. One common method includes the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The reaction conditions often involve irradiation with visible light in the presence of various diamines, leading to the formation of bis-amides containing a diene moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, light intensity, and reagent concentrations to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions often involve specific solvents like ethanol or ethanol-DMSO mixtures and controlled temperatures below 38°C .

Major Products

The major products formed from these reactions include bis-amides, ketenes, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-([2,2’-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a bipyridine moiety and a cyclohexadienone structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Eigenschaften

CAS-Nummer

142877-62-1

Molekularformel

C16H12N2O

Molekulargewicht

248.28 g/mol

IUPAC-Name

2-(6-pyridin-2-ylpyridin-2-yl)phenol

InChI

InChI=1S/C16H12N2O/c19-16-10-2-1-6-12(16)13-8-5-9-15(18-13)14-7-3-4-11-17-14/h1-11,19H

InChI-Schlüssel

MDSRKVSWDKORAD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC=N3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.